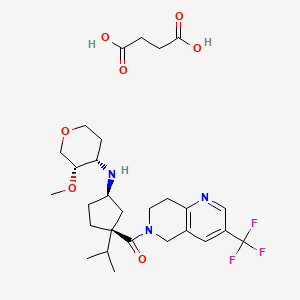

MK-0812 Succinate

Descripción

Propiedades

IUPAC Name |

butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t18-,20+,21-,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPJJJUIDYHHSM-PXUYIWLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40F3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of MK-0812 Succinate: A Technical Guide to its Antagonistic Action on CCR2

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 Succinate is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the inflammatory cascade, primarily by mediating the migration and infiltration of monocytes and macrophages into tissues. Dysregulation of the CCL2/CCR2 signaling axis is implicated in a multitude of inflammatory and autoimmune diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with CCR2, the consequent effects on downstream signaling pathways, and the experimental methodologies used to elucidate these actions.

Quantitative Analysis of this compound's Potency

The efficacy of MK-0812 as a CCR2 antagonist has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities reported in the literature.

| Assay Type | Cell Line/System | Ligand | IC50 Value (nM) | Reference |

| MCP-1 Mediated Response | Human Monocytes | MCP-1 (CCL2) | 3.2 | [1][2] |

| 125I-MCP-1 Binding Inhibition | Isolated Human Monocytes | 125I-MCP-1 (CCL2) | 4.5 | [1][2] |

| Whole Blood Assay | Human Whole Blood | MCP-1 (CCL2) | 8 | [1][2] |

| Chemotaxis Inhibition | WeHi-274.1 (murine monocyte) | CCL2 | 5 | [3] |

Mechanism of Action: Antagonism of CCR2 Signaling

MK-0812 acts as a competitive antagonist at the CCR2 receptor. By binding to the receptor, it prevents the binding of CCL2 and other cognate ligands, thereby inhibiting the initiation of downstream intracellular signaling cascades.

The CCR2 Signaling Cascade

Upon binding of its ligand, CCL2, CCR2—a G protein-coupled receptor (GPCR)—undergoes a conformational change that activates intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This activation sets off a complex network of signaling pathways that are crucial for cellular responses such as chemotaxis, proliferation, and survival. The key downstream pathways affected by CCR2 activation include:

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is central to cell survival and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This includes cascades such as the p38 and ERK1/2 pathways, which are involved in inflammation and cell migration.

-

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is critical for the transcription of various genes involved in inflammation and immune responses.

MK-0812, by blocking the initial ligand-receptor interaction, effectively prevents the activation of these critical signaling pathways.

Key Experimental Protocols

The characterization of MK-0812's mechanism of action relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the ability of MK-0812 to compete with a radiolabeled ligand for binding to CCR2.

Experimental Workflow:

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Ba/F3 cells stably transfected with the mouse CCR2 gene in appropriate media.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add varying concentrations of this compound (or vehicle for control).

-

Add a constant concentration of 125I-labeled recombinant human CCL2 (125I-rhCCL2).

-

For non-specific binding determination, a parallel set of wells should contain a high concentration of unlabeled CCL2.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity retained on each filter using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all measurements.

-

Plot the percentage of specific binding against the logarithm of the MK-0812 concentration.

-

Determine the IC50 value, which is the concentration of MK-0812 that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

-

Chemotaxis Assay

This functional assay assesses the ability of MK-0812 to inhibit the migration of cells towards a CCL2 gradient.

Experimental Workflow:

Methodology:

-

Cell Preparation:

-

Culture WeHi-274.1 murine monocytic cells in appropriate media.

-

Harvest the cells and resuspend them in assay medium (e.g., RPMI 1640 with 0.1% BSA) at a defined concentration.

-

-

Chemotaxis Chamber Setup:

-

Use a multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber) with a porous polycarbonate membrane (e.g., 5 µm pores) separating the upper and lower wells.

-

-

Assay Procedure:

-

To the lower wells, add assay medium containing CCL2 at a concentration that induces optimal chemotaxis (previously determined by a dose-response experiment).

-

Add varying concentrations of this compound to the lower wells. Include a vehicle control.

-

Place the membrane over the lower wells.

-

Add the cell suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a period sufficient to allow for cell migration (e.g., 90 minutes).

-

-

Quantification of Migration:

-

After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of MK-0812 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the MK-0812 concentration and determine the IC50 value.

-

Conclusion

This compound is a highly potent and selective antagonist of the CCR2 receptor. Its mechanism of action is centered on the competitive inhibition of CCL2 binding, which in turn blocks the activation of key downstream signaling pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways. This blockade of CCR2-mediated signaling effectively inhibits the chemotactic response of monocytes and macrophages, which is the basis for its therapeutic potential in a range of inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of CCR2 antagonists.

References

The Role of MK-0812 Succinate in Monocyte Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of MK-0812 succinate, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist, in the modulation of monocyte trafficking. Monocyte migration is a critical component of the inflammatory response, and its dysregulation is implicated in a multitude of chronic inflammatory and autoimmune diseases. The CCL2/CCR2 signaling axis is a primary driver of this process, making it a key therapeutic target. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The CCL2/CCR2 Axis in Monocyte Trafficking

Monocytes, a heterogeneous population of circulating leukocytes, play a pivotal role in both homeostasis and inflammation. Their recruitment from the bone marrow to peripheral tissues is a tightly regulated process orchestrated by chemokine gradients. The chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its cognate receptor, CCR2, are the predominant mediators of inflammatory monocyte egress from the bone marrow and their subsequent migration to sites of inflammation.[1]

The CCL2/CCR2 signaling axis is implicated in the pathogenesis of numerous inflammatory conditions, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. Consequently, antagonism of this pathway presents a promising therapeutic strategy for a wide range of diseases.

This compound is a potent and selective small-molecule antagonist of CCR2. By binding to CCR2, it allosterically inhibits the downstream signaling cascade initiated by CCL2, thereby impeding monocyte chemotaxis and tissue infiltration.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by directly competing with CCL2 for binding to the CCR2 receptor on the surface of monocytes. This competitive inhibition prevents the conformational changes in the CCR2 receptor necessary for G-protein coupling and the initiation of downstream signaling pathways. The key pathways inhibited include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK pathway, both of which are crucial for cytoskeletal rearrangement, cell polarization, and directed cell movement.

A noteworthy consequence of in vivo CCR2 antagonism with agents like MK-0812 is a paradoxical increase in circulating plasma CCL2 levels.[2] This phenomenon is attributed to the blockade of CCR2-mediated internalization and clearance of CCL2 by monocytes.[3] Under normal physiological conditions, CCR2 is constitutively internalized and recycled, a process that contributes to the clearance of its ligand, CCL2, from the circulation. By inhibiting this uptake, MK-0812 disrupts this homeostatic mechanism, leading to an accumulation of CCL2 in the plasma.[2]

Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular events culminating in monocyte migration. This compound blocks this cascade at its inception.

Quantitative Data on the Efficacy of MK-0812

The potency and efficacy of MK-0812 have been characterized in a variety of in vitro and in vivo models. The following tables summarize key quantitative data.

In Vitro Potency

| Assay Type | Cell Line/System | Species | IC50 (nM) | Reference(s) |

| 125I-CCL2 Binding Inhibition | Isolated Monocytes | Human | 4.5 | [4] |

| Chemotaxis Inhibition | WEHI-274.1 Cells | Mouse | 5 | [5] |

| MCP-1 Mediated Response Blockade | - | - | 3.2 | [4] |

| Monocyte Shape Change (Whole Blood) | Rhesus Blood | Rhesus | 8 | [4] |

In Vivo Effects in Mice

| Parameter | Dosing Regimen (Oral Gavage) | Effect | Reference(s) |

| Circulating Ly6Chi Monocyte Frequency | 30 mg/kg | Significant reduction | [6] |

| Circulating Ly6G+Ly6C+ Neutrophil Frequency | 30 mg/kg | No significant impact | [6] |

| Plasma CCL2 Levels | Dose-dependent | Elevation corresponding to the reduction in Ly6Chi monocytes | [2][6] |

| CCL2-Mediated Monocyte Migration | Dose-dependent | Inhibition of migration | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro CCR2 Radioligand Binding Assay

This assay quantifies the ability of this compound to displace a radiolabeled CCR2 ligand from the receptor.

Materials:

-

Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).

-

Radioligand: 125I-labeled murine CCL2 (mCCL2).

-

Test Compound: this compound.

-

Assay Buffer: RPMI 1640 with 1% BSA.

-

Wash Buffer: Cold PBS.

-

Filtration Plate: 96-well filter plate (e.g., Millipore Multiscreen).

-

Scintillation Counter.

Procedure:

-

Cell Preparation: Culture WEHI-274.1 cells to the desired density. Harvest and resuspend the cells in assay buffer to a concentration of 1 x 106 cells/mL.[8]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

25 µL of assay buffer (for total binding).

-

25 µL of 1 µM unlabeled CCL2 (for non-specific binding).

-

25 µL of serially diluted this compound.

-

50 µL of 125I-mCCL2 at a final concentration of ~50 pM.

-

100 µL of the cell suspension.[8]

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Filtration: Transfer the contents to a pre-wetted filter plate and wash three times with 200 µL of ice-cold wash buffer using a vacuum manifold.[8]

-

Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and measure radioactivity using a scintillation counter.[8]

-

Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value using non-linear regression.

In Vitro Monocyte Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.

Materials:

-

Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).

-

Chemoattractant: Recombinant human CCL2 (hCCL2).

-

Test Compound: this compound.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Transwell Inserts: 5 µm pore size for a 24-well plate.

-

Detection Reagent: Calcein-AM or a similar viability stain.

-

Fluorescence Plate Reader.

Procedure:

-

Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend cells in assay medium at a concentration of 2 x 106 cells/mL.[8]

-

Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of this compound for 30 minutes at 37°C.[8]

-

Assay Setup:

-

Add 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate.

-

For the negative control, add assay medium without CCL2.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the top of each insert.[8]

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[8]

-

Quantification of Migrated Cells:

-

Carefully remove the inserts.

-

Aspirate the medium from the lower chamber, add Calcein-AM, incubate for 30 minutes, and read the fluorescence.[8]

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

In Vivo Assessment of Monocyte Trafficking in Mice

This protocol outlines the in vivo evaluation of this compound's effect on circulating monocyte populations.

Materials:

-

Animals: BALB/c mice.

-

Test Compound: this compound formulated for oral gavage.

-

Vehicle Control: 0.5% methylcellulose.

-

Flow Cytometry Antibodies: Fluorochrome-conjugated antibodies against mouse CD45, CD11b, Ly6C, and Ly6G.

-

Red Blood Cell Lysis Buffer.

-

FACS Buffer: PBS with 0.5% BSA and 2mM EDTA.

-

Flow Cytometer.

Procedure:

-

Dosing: Administer this compound or vehicle control to mice via oral gavage at the desired doses (e.g., 1, 3, 10, 30 mg/kg).[7]

-

Blood Collection: At a specified time point post-dosing (e.g., 2 hours), collect whole blood via cardiac puncture into EDTA-coated tubes.[6]

-

Staining:

-

Aliquot 100 µL of whole blood into FACS tubes.

-

Add the antibody cocktail (anti-CD45, -CD11b, -Ly6C, -Ly6G) and incubate for 30 minutes at 4°C in the dark.[9]

-

-

Lysis: Add 1-step Fix/Lyse solution, mix, and incubate for 10 minutes at room temperature in the dark.[10]

-

Washing: Centrifuge the samples, discard the supernatant, and wash the cell pellet with FACS buffer.

-

Acquisition: Resuspend the pellet in FACS buffer and acquire events on a flow cytometer.[9]

-

Data Analysis:

-

Gate on CD45+ leukocytes.

-

From the leukocyte gate, identify monocytes as CD11b+.

-

Further delineate the inflammatory monocyte subset as Ly6Chi.

-

Quantify the frequency of Ly6Chi monocytes within the total leukocyte population.

-

Conclusion

This compound is a potent and selective CCR2 antagonist that effectively inhibits monocyte trafficking by blocking the CCL2/CCR2 signaling axis. Its mechanism of action, characterized by the prevention of CCL2-induced downstream signaling, translates to a significant reduction in the recruitment of inflammatory monocytes to tissues in vivo. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of CCR2 antagonists as a therapeutic modality for a host of inflammatory diseases. The paradoxical elevation of plasma CCL2 following CCR2 blockade is a critical consideration for clinical development and dose selection, underscoring the importance of comprehensive pharmacodynamic assessments. Further research into the long-term consequences of sustained CCR2 antagonism will be crucial for the successful translation of this therapeutic strategy to the clinic.

References

- 1. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis | PLOS One [journals.plos.org]

- 2. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR2-positive monocytes recruited to inflamed lungs downregulate local CCL2 chemokine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. bowdish.ca [bowdish.ca]

- 10. bowdish.ca [bowdish.ca]

MK-0812 Succinate: A Selective CCR2 Antagonist for Inflammatory Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

MK-0812 succinate is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), a key mediator in the inflammatory cascade. This document provides a comprehensive overview of MK-0812, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols. The information presented is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Core Mechanism of Action

MK-0812 exerts its pharmacological effect by specifically binding to CCR2, thereby preventing the interaction of the receptor with its primary ligand, monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. This blockade inhibits the downstream signaling pathways responsible for monocyte and macrophage recruitment to sites of inflammation.

Quantitative Pharmacological Data

The potency and selectivity of MK-0812 have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.

| Assay Type | Species/System | Ligand | IC50 (nM) |

| MCP-1 Mediated Response | Human Monocytes | MCP-1 | 3.2[1] |

| Radioligand Binding | Isolated Human Monocytes | 125I-MCP-1 | 4.5[1] |

| Whole Blood Assay | Human | Endogenous MCP-1 | 8[1] |

Table 1: In Vitro Potency of MK-0812

| Species | Route of Administration | Dose (mg/kg) | Effect |

| Mouse (BALB/c) | Oral Gavage (p.o.) | 30 | Reduction in the frequency of Ly6G-Ly6Chi monocytes in peripheral blood.[1][2] |

Table 2: In Vivo Efficacy of MK-0812

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches used to characterize MK-0812, the following diagrams illustrate the CCR2 signaling pathway and a general workflow for screening CCR2 antagonists.

Caption: Simplified CCR2 signaling pathway leading to chemotaxis.

References

Preclinical Research on MK-0812 Succinate in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 Succinate is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation. Consequently, the CCL2-CCR2 axis has been identified as a key therapeutic target for a multitude of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, pharmacological data, and its effects in various inflammatory models. The "succinate" component of the name refers to the salt form of the drug, which is utilized to improve its physicochemical properties, such as solubility and stability, and is not known to have a direct biological role in the drug's inflammatory mechanism.[1][2]

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively binding to CCR2, thereby blocking the downstream signaling cascade initiated by CCL2. This inhibition prevents the recruitment of CCR2-expressing monocytes from the bone marrow to the circulation and their subsequent infiltration into inflamed tissues. The CCL2-CCR2 signaling pathway, upon activation, triggers a cascade of intracellular events, including the activation of key signaling pathways such as PI3K/Akt, JAK/STAT, and MAPK. These pathways are crucial for cell survival, proliferation, and the production of pro-inflammatory cytokines. By blocking this initial step, MK-0812 effectively dampens the inflammatory response.

Quantitative Pharmacological Data

The preclinical efficacy of MK-0812 has been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data available for MK-0812.

| Assay Type | Target | Species | IC50 (nM) | Reference(s) |

| MCP-1 Mediated Response | CCR2 | Not Specified | 3.2 | [3] |

| 125I-MCP-1 Binding | CCR2 | Not Specified (isolated monocytes) | 4.5 | [3] |

| MCP-1 Induced Monocyte Shape Change | CCR2 | Rhesus Monkey (whole blood) | 8 | [3] |

| WeHi-274.1 Cell Chemotaxis | CCR2 | Murine | 5 |

Table 1: In Vitro Efficacy of MK-0812

| Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| Female BALB/c Mice | 30 mg/kg, p.o. | Reduced frequency of Ly6G-Ly6Chi monocytes in peripheral blood. | [4] |

| Anti-collagen Antibody-Induced Arthritis (Mouse) | Not Specified | No effect on arthritis disease severity. |

Table 2: In Vivo Preclinical Studies of MK-0812

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments used to characterize CCR2 antagonists like MK-0812.

CCR2 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CCR2 receptor.

Materials:

-

HEK293 cells transiently or stably expressing human CCR2

-

[125I]-CCL2 (radioligand)

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1)

-

Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.1)

-

Non-specific binding control (high concentration of unlabeled CCL2)

-

Test compound (MK-0812)

Procedure:

-

Prepare cell membranes from HEK293-CCR2 cells.

-

In a 96-well plate, add the test compound at various concentrations.

-

Add [125I]-CCL2 to each well.

-

Add the cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the binding by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

In Vivo Oral Gavage Administration in Mice

This protocol outlines the procedure for administering MK-0812 orally to mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes

-

Animal scale

Procedure:

-

Prepare the dosing solution of this compound in the chosen vehicle to the desired concentration.

-

Weigh each mouse to determine the correct volume of the dosing solution to administer (typically 5-10 mL/kg).[3][5]

-

Gently restrain the mouse, ensuring a firm but not restrictive grip.

-

Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.[5]

-

Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance.[5]

-

Once the needle is correctly positioned, slowly administer the dosing solution.

-

Gently remove the needle.

-

Monitor the animal for any adverse reactions.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the preclinical research on this compound.

Caption: CCL2-CCR2 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for an In Vivo Arthritis Model.

Discussion and Future Directions

Preclinical studies have established this compound as a potent and selective CCR2 antagonist with clear in vitro activity and in vivo effects on monocyte populations. However, the translation of these findings into clinical efficacy has been challenging. For instance, in a mouse model of anti-collagen antibody-induced arthritis, MK-0812 did not demonstrate a significant effect on disease severity. Furthermore, a Phase II clinical trial of MK-0812 in patients with relapsing-remitting multiple sclerosis did not show a significant improvement compared to placebo.[6]

These findings highlight the complexity of targeting the CCL2-CCR2 axis in chronic inflammatory diseases. Several factors could contribute to this discrepancy between preclinical pharmacology and clinical outcomes, including the multifactorial nature of these diseases, the potential for redundant or compensatory inflammatory pathways, and the challenges of achieving optimal target engagement in the relevant tissue compartments.

Future preclinical research could focus on:

-

Exploring combination therapies: Investigating the synergistic effects of MK-0812 with other anti-inflammatory agents that target different pathways.

-

Investigating alternative inflammatory models: Evaluating the efficacy of MK-0812 in a broader range of preclinical models that may better recapitulate specific aspects of human inflammatory diseases.

-

Biomarker development: Identifying and validating biomarkers that can predict which patient populations are most likely to respond to CCR2 antagonism.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iacuc.wsu.edu [iacuc.wsu.edu]

- 6. The role of chemokines and chemokine receptors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of MK-0812 Succinate on CCL2-Mediated Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of MK-0812 succinate, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), with a specific focus on its inhibitory effects on CCL2-mediated chemotaxis. This document details the underlying signaling pathways, provides comprehensive experimental protocols, and presents quantitative data on the efficacy of this compound.

Introduction: The CCL2-CCR2 Axis in Chemotaxis

Chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a critical cytokine that orchestrates the migration of various immune cells, most notably monocytes and macrophages, to sites of inflammation and tissue injury[1]. This process, known as chemotaxis, is initiated by the binding of CCL2 to its primary receptor, CCR2, a G protein-coupled receptor (GPCR) expressed on the surface of these target cells[2]. The CCL2-CCR2 signaling axis is a key player in numerous physiological and pathological processes, including immune responses, inflammatory diseases, and cancer progression[2].

Upon binding of CCL2 to CCR2, a conformational change in the receptor triggers a cascade of intracellular signaling events. This leads to the activation of several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These signaling cascades ultimately result in cytoskeleton reorganization, leading to cellular polarization and directional migration towards the CCL2 gradient[1][3][4].

This compound: A Potent CCR2 Antagonist

MK-0812 is a small molecule antagonist that exhibits high affinity and selectivity for CCR2. By binding to the receptor, MK-0812 effectively blocks the interaction of CCL2 with CCR2, thereby inhibiting the initiation of the downstream signaling cascade responsible for chemotaxis. This mechanism of action makes MK-0812 a valuable tool for studying the physiological roles of the CCL2-CCR2 axis and a potential therapeutic agent for diseases characterized by excessive monocyte and macrophage infiltration.

Quantitative Data: In Vitro Inhibition of CCL2-Mediated Chemotaxis

The inhibitory potency of MK-0812 on CCL2-mediated chemotaxis has been quantified in various in vitro assays. The following table summarizes the key findings:

| Cell Line | Assay Type | Measured Effect | IC50 (nM) | Reference |

| WeHi-274.1 (murine monocytic) | Chemotaxis Assay | Inhibition of CCL2-mediated cell migration | 5 | [5] |

Note: The IC50 value represents the concentration of MK-0812 required to inhibit 50% of the CCL2-mediated chemotactic response.

Experimental Protocols

This section provides a detailed methodology for a standard in vitro chemotaxis assay to evaluate the inhibitory effect of compounds like this compound on CCL2-mediated cell migration. The Boyden chamber or Transwell assay is a commonly used method[6][7][8][9].

Boyden Chamber Chemotaxis Assay

Objective: To quantify the dose-dependent inhibition of CCL2-induced chemotaxis of monocytic cells by this compound.

Materials:

-

Cells: WEHI-274.1 murine monocytic cell line or primary human monocytes.

-

Chemoattractant: Recombinant human or murine CCL2 (MCP-1).

-

Test Compound: this compound.

-

Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).

-

Boyden Chamber Apparatus: 48-well microchemotaxis chamber.

-

Membrane: Polycarbonate membrane with 5 µm pores.

-

Staining Solution: Diff-Quik or similar cytological stain.

-

Microscope: Light microscope with imaging capabilities.

Procedure:

-

Cell Preparation:

-

Culture WEHI-274.1 cells in appropriate growth medium until they reach the mid-logarithmic phase of growth.

-

On the day of the assay, harvest the cells and wash them twice with serum-free assay medium.

-

Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Prepare a serial dilution of this compound in assay medium to the desired concentrations.

-

In the lower wells of the Boyden chamber, add 29 µL of assay medium containing various concentrations of CCL2 (to determine the optimal chemoattractant concentration) or a fixed, predetermined optimal concentration of CCL2 for the inhibitor studies. Include a negative control with assay medium alone.

-

Carefully place the polycarbonate membrane over the lower wells, ensuring no air bubbles are trapped.

-

In a separate 96-well plate, pre-incubate the cell suspension (50 µL) with an equal volume of the this compound dilutions (or assay medium for control wells) for 30 minutes at 37°C.

-

Add 50 µL of the pre-incubated cell suspension to the upper wells of the Boyden chamber.

-

-

Incubation:

-

Incubate the assembled chamber for 90 minutes at 37°C in a humidified incubator with 5% CO2.

-

-

Quantification of Migration:

-

After incubation, carefully remove the membrane.

-

Wipe the cells from the upper side of the membrane using a cotton swab.

-

Fix the membrane in methanol for 5 minutes.

-

Stain the migrated cells on the lower side of the membrane with Diff-Quik stain.

-

Mount the membrane on a glass slide.

-

Count the number of migrated cells in several high-power fields for each well using a light microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Plot the number of migrated cells against the concentration of this compound.

-

Determine the IC50 value by performing a non-linear regression analysis using a sigmoidal dose-response curve.

-

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow described in this guide.

CCL2-CCR2 Signaling Pathway

Caption: Simplified CCL2-CCR2 signaling cascade leading to chemotaxis and its inhibition by MK-0812.

Experimental Workflow for Chemotaxis Assay

Caption: Step-by-step workflow for the Boyden chamber chemotaxis assay.

Logical Relationship of Inhibition

Caption: Logical flow demonstrating the inhibitory action of MK-0812 on CCL2-induced chemotaxis.

References

- 1. Frontiers | More Than Just Attractive: How CCL2 Influences Myeloid Cell Behavior Beyond Chemotaxis [frontiersin.org]

- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of CCL2-CCR2 Axis in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. Chemotaxis assay - Wikipedia [en.wikipedia.org]

The Pivotal Role of CCR2 in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a critical signaling axis in the orchestration of inflammatory responses. This axis is fundamentally involved in the recruitment of monocytes and other immune cells to sites of inflammation, making it a key player in the pathogenesis of a wide array of inflammatory diseases. Consequently, the CCR2/CCL2 pathway has emerged as a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of the role of CCR2 in various inflammatory disease models, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the complexities of inflammatory diseases and the therapeutic potential of targeting the CCR2 pathway.

The CCR2 Signaling Pathway in Inflammation

The activation of CCR2 by its ligands, most notably CCL2, initiates a cascade of downstream signaling events that are central to the inflammatory process. As a G protein-coupled receptor (GPCR), CCR2, upon ligand binding, triggers the dissociation of the Gαi subunit from the Gβγ subunits.[1] This event sets in motion multiple intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the Mitogen-activated protein kinase (MAPK) pathway.[2][3][4]

Activation of these pathways culminates in a variety of cellular responses critical for inflammation, such as chemotaxis, cell survival, proliferation, and the production of pro-inflammatory cytokines.[2][3] The recruitment of monocytes from the bone marrow to sites of inflammation is a hallmark of CCR2 activation.[5] These monocytes can then differentiate into macrophages, which further propagate the inflammatory response.

Below is a diagram illustrating the major signaling cascades initiated by CCR2 activation.

CCR2 in Key Inflammatory Disease Models: Quantitative Data

The critical role of CCR2 in inflammation has been extensively studied in various animal models of human diseases. The use of CCR2 knockout (CCR2-/-) mice and specific CCR2 antagonists has provided valuable quantitative data on the impact of this receptor on disease pathogenesis.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

In the CIA model, which mimics human rheumatoid arthritis, the absence of CCR2 has been shown to paradoxically exacerbate the disease in some studies, suggesting a complex role for this receptor.

| Parameter | Wild-Type (WT) Mice | CCR2-/- Mice | Reference |

| Arthritis Incidence (%) | 80-90 | 100 | |

| Mean Arthritis Score (max 16) | 8.5 ± 1.5 | 13.5 ± 1.0 | |

| Anti-Collagen IgG (U/mL) | 1500 ± 300 | 3500 ± 500 | |

| Joint IFN-γ Expression (ratio to L32) | Not Detected | 0.54 ± 0.06 | |

| Joint IL-6 Expression (ratio to L32) | 0.28 ± 0.04 | 0.69 ± 0.11 |

Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model

In the EAE model of multiple sclerosis, CCR2 deficiency or blockade generally leads to a significant reduction in disease severity, highlighting its pro-inflammatory role in the central nervous system.

| Parameter | Wild-Type (WT) Mice | CCR2-/- Mice | Reference |

| Peak Mean Clinical Score (max 5) | 3.0 - 3.5 | 1.5 - 2.0 | |

| Disease Incidence (%) | 80-100 | 0-67 (strain dependent) | |

| Day of Onset | 10-14 | Delayed (e.g., >20) | |

| CNS Inflammatory Infiltrates | Abundant | Markedly Reduced/Absent |

Inflammatory Bowel Disease: Dextran Sodium Sulfate (DSS) Colitis Model

In the DSS-induced colitis model, which resembles human ulcerative colitis, the absence of CCR2 is associated with reduced disease severity.

| Parameter | Wild-Type (WT) Mice | CCR2-/- / CCR6-/- DKO Mice | Reference |

| Body Weight Change on Day 10 (%) | -15 to -20 | ~ -5 | |

| Disease Activity Index (DAI) on Day 10 | ~ 3.5 | ~ 1.5 | |

| Colon Length on Day 10 (cm) | ~ 6.5 | ~ 8.0 |

Atherosclerosis

Studies using apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, have demonstrated a significant reduction in lesion formation in the absence of CCR2.

| Parameter | ApoE-/- (WT) | ApoE-/- CCR2-/- | Reference |

| Aortic Lesion Area (mm²) | ~0.35 | ~0.15 | |

| Aortic Root Lesion Area (mm²) | ~0.25 | ~0.10 | |

| Macrophage Accumulation in Lesions | High | Significantly Reduced |

Detailed Experimental Protocols

Monocyte Chemotaxis Assay (Modified Boyden Chamber)

This assay is fundamental for quantifying the chemotactic response of monocytes to chemoattractants like CCL2.

Materials:

-

Modified Boyden chambers (e.g., Transwell inserts with 5 µm pore size polycarbonate membranes)

-

Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes

-

RPMI 1640 medium with 1% BSA

-

Recombinant human CCL2

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Isolate monocytes from human peripheral blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.

-

Resuspend monocytes in RPMI 1640 with 1% BSA at a concentration of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of CCL2 (e.g., 0.1 to 100 ng/mL) in RPMI 1640 with 1% BSA.

-

Add 600 µL of the CCL2 dilutions or control medium to the lower wells of the Boyden chamber.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the monocyte suspension to the top of each insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.

-

After incubation, remove the inserts and wipe the top of the membrane to remove non-migrated cells.

-

To quantify migrated cells, either: a. Stain the migrated cells on the bottom of the membrane with a DNA dye (e.g., DAPI) and count under a microscope. b. Lyse the migrated cells and quantify their number using a fluorescent dye like CyQuant. c. Pre-label the cells with Calcein-AM before the assay and measure the fluorescence of the migrated cells in the bottom well using a plate reader.

-

Calculate the chemotactic index as the fold increase in cell migration in response to CCL2 compared to the control medium.

References

- 1. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 2. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]

- 5. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of MK-0812 Succinate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 Succinate is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3] This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[4] Consequently, the CCL2-CCR2 signaling axis has been a key target for therapeutic intervention in a variety of inflammatory and autoimmune diseases. MK-0812 has been investigated in clinical trials for conditions such as rheumatoid arthritis and relapsing-remitting multiple sclerosis.[5][6] This technical guide provides a comprehensive overview of the pharmacology of MK-0812, summarizing key preclinical data and experimental methodologies.

Mechanism of Action

MK-0812 exerts its pharmacological effects by binding to CCR2 and inhibiting the downstream signaling pathways activated by CCL2.[2] CCR2 is a G protein-coupled receptor (GPCR) that, upon ligand binding, initiates a cascade of intracellular events.[7][8] These events include the activation of signaling pathways such as PI3K/Akt, JAK/STAT, and MAPK, which ultimately lead to cellular responses like chemotaxis, proliferation, and survival.[7][8] By blocking the interaction of CCL2 with CCR2, MK-0812 effectively abrogates these pro-inflammatory signals.

Quantitative Pharmacological Data

The potency and selectivity of MK-0812 have been characterized in various in vitro and in vivo studies. The following table summarizes the key quantitative data available for MK-0812.

| Parameter | Species/System | Value (nM) | Reference |

| IC50 (MCP-1 mediated response) | Human monocytes | 3.2 | [1][2][3] |

| IC50 (¹²⁵I-MCP-1 binding) | Isolated human monocytes | 4.5 | [1][2][3] |

| IC50 (MCP-1 induced monocyte shape change) | Rhesus whole blood | 8 | [1][2][3] |

| IC50 (CCL2-mediated chemotaxis) | WeHi-274.1 cells | 5 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used in the preclinical evaluation of MK-0812.

In Vitro Assays

1. Radioligand Binding Assay:

-

Objective: To determine the binding affinity of MK-0812 to the CCR2 receptor.

-

Methodology:

-

Membranes from Ba/F3 cells transfected with mouse CCR2 are used.

-

A constant concentration of radiolabeled CCL2 (e.g., ¹²⁵I-rhCCL2) is incubated with the cell membranes.

-

Increasing concentrations of unlabeled MK-0812 are added to compete with the radioligand for binding to CCR2.

-

The amount of bound radioactivity is measured, and the concentration of MK-0812 that inhibits 50% of the specific binding (IC50) is calculated.[9]

-

2. Chemotaxis Assay:

-

Objective: To assess the functional ability of MK-0812 to block CCL2-induced cell migration.

-

Methodology:

-

A murine monocyte cell line, WeHi-274.1, is used.

-

Cells are placed in the upper chamber of a transwell plate, while CCL2 is placed in the lower chamber to create a chemotactic gradient.

-

Varying concentrations of MK-0812 are added to the upper chamber with the cells.

-

After an incubation period, the number of cells that have migrated to the lower chamber is quantified.

-

The IC50 value is determined as the concentration of MK-0812 that causes a 50% reduction in cell migration.[9]

-

3. Monocyte Shape Change Assay:

-

Objective: To evaluate the effect of MK-0812 on a rapid, CCL2-induced cellular response in a more physiologically relevant matrix.

-

Methodology:

-

Freshly collected human or rhesus whole blood is used.

-

Blood samples are pre-incubated with different concentrations of MK-0812.

-

MCP-1 is then added to stimulate the monocytes.

-

The change in monocyte shape (forward scatter) is measured by flow cytometry.

-

The IC50 is the concentration of MK-0812 that inhibits 50% of the MCP-1-induced shape change.[1][2]

-

In Vivo Studies

Animal Models:

-

Arthritis Model: The efficacy of MK-0812 has been evaluated in mouse models of arthritis.[2]

-

Methodology:

-

Female BALB/c mice are typically used.[2]

-

MK-0812 is administered orally (p.o.) at a specific dose (e.g., 30 mg/kg).[2]

-

The frequency of specific monocyte and neutrophil populations in the peripheral blood is determined by flow cytometry at a set time point after administration.[2]

-

A notable in vivo effect of MK-0812 treatment is a dose-dependent reduction in circulating Ly6Chi monocytes, which is accompanied by an elevation in the CCR2 ligand, CCL2.[2][3]

-

Visualizations

Signaling Pathway

The following diagram illustrates the CCR2 signaling pathway and the inhibitory action of MK-0812.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating a CCR2 antagonist like MK-0812.

Clinical Development and Outlook

MK-0812 progressed to Phase II clinical trials for the treatment of rheumatoid arthritis and relapsing-remitting multiple sclerosis.[6] However, reports suggest that enthusiasm for its development in these indications has diminished due to a lack of clinical efficacy.[4] Despite this, the extensive preclinical data for MK-0812 provide a valuable case study for the development of CCR2 antagonists and highlight the challenges in translating potent preclinical activity into clinical success for complex inflammatory diseases. Further research may explore the utility of MK-0812 or similar CCR2 antagonists in other indications where the CCL2-CCR2 axis is a key driver of pathology.

References

- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MK-0812 | CAS:624733-88-6 | antagonist of chemokine receptor CCR-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. books.rsc.org [books.rsc.org]

- 5. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 8. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Initial Studies on MK-0812 Succinate in Autoimmune Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the initial studies of MK-0812 Succinate and other C-C chemokine receptor type 2 (CCR2) antagonists. Detailed clinical trial data for this compound in autoimmune diseases is not fully available in the public domain. Therefore, some data presented from other CCR2 antagonists is for illustrative purposes to demonstrate the potential effects of this drug class.

Introduction

This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). The CCR2 receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), are central to the recruitment of monocytes and macrophages to sites of inflammation. This signaling pathway is a significant driver in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis (RA) and multiple sclerosis (MS), where the infiltration of these myeloid cells into tissues perpetuates chronic inflammation and contributes to tissue damage. By blocking the CCR2 receptor, this compound is designed to inhibit the migration of these inflammatory cells, thereby disrupting the inflammatory cascade and offering a potential therapeutic avenue for these debilitating conditions. This technical guide provides a comprehensive overview of the initial preclinical and clinical investigations into this compound and related CCR2 antagonists for the treatment of autoimmune diseases.

Mechanism of Action

This compound functions as a non-competitive antagonist of the CCR2 receptor. Its binding to the receptor is thought to prevent the necessary conformational changes required for the coupling of G-proteins and the initiation of downstream signaling cascades, even when the natural ligand, CCL2, is present.

The CCL2/CCR2 Signaling Pathway

The interaction between CCL2 and its receptor CCR2, a G-protein coupled receptor (GPCR), triggers a series of intracellular signaling events that are fundamental for monocyte chemotaxis, activation, and survival. The therapeutic hypothesis is that inhibition of this critical pathway by this compound will effectively disrupt these pro-inflammatory processes.

Figure 1: Simplified CCR2 Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data

The public availability of detailed quantitative data from clinical trials of this compound in autoimmune diseases is limited. This section provides available preclinical data for MK-0812 and includes illustrative data from other CCR2 antagonists to provide context for the potential effects of this class of drugs.

In Vitro Potency of MK-0812

| Parameter | Cell Type | Assay | IC50 (nM) |

| MK-0812 | Isolated human monocytes | ¹²⁵I-MCP-1 Binding | 4.5[1] |

| Human whole blood | MCP-1 induced monocyte shape change | 8[1] | |

| THP-1 cells (human monocytic) | MCP-1 mediated chemotaxis | 3.2[1] |

Preclinical In Vivo Pharmacodynamics of MK-0812

A study conducted in BALB/c mice demonstrated the dose-dependent in vivo effects of MK-0812 on monocyte migration.[2]

| Dosage (mg/kg, p.o.) | Inhibition of CCL2-mediated CD11b+Ly6Chi monocyte migration (%) | Plasma Concentration (nM) |

| 3 | ~20 | ~10 |

| 10 | ~50 | ~30 |

| 30 | ~80 | ~100 |

Illustrative Clinical Trial Data for a CCR2 Antagonist (CCX140-B) in a Related Inflammatory Condition (Type 2 Diabetes)

The following data is from a Phase 2 clinical trial of the CCR2 antagonist CCX140-B in patients with type 2 diabetes and nephropathy. This is presented to illustrate the potential clinical effects of CCR2 antagonism on relevant biomarkers.

| Treatment Group (4 weeks) | Change in Fasting Plasma Glucose (mg/dL) | Change in HbA1c (%) |

| Placebo | -10.7[3] | -0.09[3] |

| CCX140-B (5 mg) | -4.3[3] | -0.09[3] |

| CCX140-B (10 mg) | -16.1[3] | -0.23[3] |

| Pioglitazone (active control) | -21.4[3] | -0.13[3] |

| p=0.045 vs. placebo |

Illustrative Preclinical Data for a CCR2 Antagonist (INCB3344) in a Rat Model of Inflammatory Arthritis

This data demonstrates the potential efficacy of CCR2 blockade in a preclinical model of rheumatoid arthritis.

| Treatment Group (from day 9 post-immunization) | Mean Clinical Score (Day 21) | Mean Inflammation Score (Histological) | Mean Bone Resorption Score (Histological) |

| Vehicle | 8.2[4] | 5.5[4] | 4.8[4] |

| INCB3344 (100 mg/kg BID s.c.) | 3.5[4] | 2.1[4] | 1.8[4] |

| p < 0.02 vs. vehicle |

Experimental Protocols

Reproducible and well-documented experimental methodologies are fundamental to drug development. The following sections describe representative protocols for key in vitro and in vivo assays used in the evaluation of CCR2 antagonists.

In Vitro Chemotaxis Assay

This assay is designed to quantify the ability of a test compound to inhibit the directed migration of CCR2-expressing cells towards a concentration gradient of CCL2.

Figure 2: Experimental Workflow for an In Vitro Chemotaxis Assay.

Detailed Steps:

-

Cell Culture: The human monocytic cell line THP-1 is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and then serially diluted in assay medium (RPMI-1640 containing 0.5% bovine serum albumin) to achieve the final desired concentrations.

-

Assay Procedure:

-

THP-1 cells are harvested, washed, and resuspended in assay medium to a final concentration of 1 x 10⁶ cells/mL.

-

The cell suspension is pre-incubated with varying concentrations of this compound or a vehicle control (DMSO) for 30 minutes at 37°C.

-

A solution of recombinant human CCL2 (e.g., 10 ng/mL) in assay medium is added to the lower wells of a 24-well plate containing 5 µm pore size polycarbonate membrane inserts. Assay medium without CCL2 serves as a negative control.

-

100 µL of the pre-incubated cell suspension is then added to the upper chamber of each insert.

-

The plate is incubated for 3 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

-

-

Quantification of Migration:

-

Following incubation, the inserts are removed, and any non-migrated cells on the upper surface of the membrane are carefully removed with a cotton swab.

-

The membrane is then fixed in methanol and stained with a suitable stain such as Giemsa or DAPI to visualize the migrated cells.

-

The number of cells that have migrated to the lower surface of the membrane is counted in several representative high-power fields using a microscope.

-

Alternatively, the number of migrated cells that have passed into the lower chamber can be quantified using a fluorescent dye (e.g., CyQuant) and a fluorescence plate reader.

-

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound relative to the vehicle control. An IC50 value is then determined by fitting the resulting dose-response curve to a four-parameter logistic equation.

In Vivo Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) model in rodents is a widely accepted preclinical model for rheumatoid arthritis as it shares many of the pathological hallmarks of the human disease, such as synovitis, cartilage degradation, and bone erosion.

Figure 3: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

Detailed Steps:

-

Animals: Male DBA/1 mice, typically 8-10 weeks of age, are utilized due to their genetic predisposition to developing CIA.

-

Induction of Arthritis:

-

On day 0, the mice are immunized at the base of the tail with an intradermal injection of 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

A booster immunization, consisting of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA), is administered on day 21.

-

-

Treatment Protocol:

-

The mice are randomly assigned to different treatment groups, which typically include a vehicle control, this compound at several dose levels, and a positive control such as methotrexate.

-

The treatment is administered daily via oral gavage. The timing of treatment initiation can be varied to assess prophylactic (starting before disease onset) or therapeutic (starting after the appearance of clinical signs) effects.

-

-

Clinical Evaluation of Arthritis:

-

Starting from day 21, the mice are monitored daily for the onset and severity of arthritis.

-

Each paw is assigned a clinical score based on a scale of 0 to 4, where 0 indicates a normal paw, 1 signifies mild swelling and/or erythema of a single digit, 2 represents moderate swelling and erythema of the paw, 3 denotes severe swelling and erythema of the entire paw, and 4 indicates maximal swelling with joint ankylosis. The maximum possible clinical score for each mouse is 16.

-

-

Histopathological Examination:

-

The paws are fixed in 10% neutral buffered formalin, decalcified using a suitable agent, and then embedded in paraffin.

-

Thin sections are cut and stained with hematoxylin and eosin (H&E) to evaluate the extent of inflammation and with Safranin O to assess the degree of cartilage damage.

-

A blinded observer performs histological scoring to quantify the severity of synovitis, pannus formation, cartilage destruction, and bone erosion.

-

Biomarker Assessment:

-

Blood samples are collected at the time of termination to measure serum levels of anti-type II collagen antibodies and key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using enzyme-linked immunosorbent assays (ELISA).

-

Conclusion

The initial investigations into this compound and other CCR2 antagonists have underscored the therapeutic rationale for targeting the CCL2/CCR2 signaling axis in the treatment of autoimmune diseases. Preclinical studies have consistently shown that these compounds can effectively inhibit the migration of inflammatory monocytes and lead to a reduction in disease severity in animal models of arthritis. However, the successful translation of these encouraging preclinical results into significant clinical efficacy in autoimmune disorders such as rheumatoid arthritis has proven to be a complex challenge, as reflected by the limited availability of positive clinical trial data in the public domain.

The information compiled in this technical guide, encompassing the mechanism of action, available quantitative data, and detailed experimental protocols, is intended to serve as a valuable resource for researchers and professionals in the field of drug development. It provides a solid foundation for further exploration of the role of CCR2 antagonism in autoimmune and inflammatory diseases. Future research in this area may benefit from focusing on the optimization of dosing strategies, the identification of patient populations that are most likely to respond to this therapeutic approach, and the investigation of combination therapies to potentially enhance the clinical benefit of this class of compounds.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of MK-0812 Succinate to Mice

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of MK-0812 succinate, a potent and selective CCR2 antagonist, to mice. This document is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

MK-0812 is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2), which plays a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation. The ligand for CCR2, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is implicated in the pathogenesis of various inflammatory and fibrotic diseases. By blocking the CCL2/CCR2 signaling axis, MK-0812 has shown potential in preclinical models of diseases where monocyte recruitment is a key pathological feature. This document outlines a standard protocol for the oral administration of this compound to mice, along with methods for endpoint analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vivo administration of this compound in mice.

Table 1: Dosing and Administration Parameters

| Parameter | Value | Notes |

| Compound | This compound | A potent and selective CCR2 antagonist. |

| Animal Model | Mice (e.g., BALB/c, C57BL/6) | 8-10 weeks of age.[1] |

| Dosage | 30 mg/kg | Effective dose for reducing circulating Ly6G-Ly6Chi monocytes.[1] |

| Administration Route | Oral Gavage (p.o.) | Direct and precise administration to the stomach.[1] |

| Vehicle | 0.4% Methylcellulose (MC) in water | A common vehicle for oral administration of hydrophobic compounds.[1] |

| Frequency | Single dose or as required by study design | Dependent on the experimental aims. |

Table 2: Pharmacodynamic Effects of a Single 30 mg/kg Oral Dose of MK-0812

| Parameter | Observation | Time Point |

| Circulating Ly6G-Ly6Chi Monocytes | Significant reduction in frequency | 2 hours post-administration[1] |

| Plasma CCL2 Levels | Dose-dependent elevation | 4 hours post-administration[2] |

Signaling Pathway

MK-0812 is an antagonist of the CCR2 receptor. It blocks the binding of its ligand, CCL2 (MCP-1), thereby inhibiting the downstream signaling cascade that leads to monocyte and macrophage recruitment, cell survival, proliferation, and cytokine production.

Caption: The CCL2/CCR2 signaling pathway and the antagonistic action of MK-0812.

Experimental Protocols

Preparation of 0.4% Methylcellulose (MC) Vehicle

Materials:

-

Methylcellulose powder (viscosity of 400 cP is commonly used)

-

Sterile, deionized water

-

Magnetic stirrer and stir bar

-

Sterile beaker and graduated cylinder

-

Autoclave or sterile filter

Procedure:

-

Heat approximately half of the final required volume of deionized water to 60-80°C.

-

While stirring vigorously, slowly add the methylcellulose powder to the hot water to achieve a 0.4% (w/v) final concentration (e.g., 0.4 g in 100 mL).

-

Continue stirring until the powder is fully dispersed, forming a milky suspension.

-

Remove the beaker from the heat and add the remaining volume of cold deionized water.

-

Continue stirring in a cold water bath or at 4°C until the solution becomes clear and viscous. This may take several hours or can be left overnight.

-

Sterilize the final solution by autoclaving or filtering through a 0.22 µm filter. Store at 4°C.

Preparation of this compound Dosing Solution (30 mg/kg)

Materials:

-

This compound powder

-

Prepared 0.4% methylcellulose vehicle

-

Analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Calculate the required amount of this compound based on the body weight of the mice and the desired dose (30 mg/kg). For example, for a 25 g mouse, the dose would be 0.75 mg.

-

The volume for oral gavage in mice is typically 10 mL/kg. For a 25 g mouse, this would be 0.25 mL.

-

Calculate the concentration of the dosing solution needed. For a 30 mg/kg dose at 10 mL/kg, the concentration is 3 mg/mL.

-

Weigh the appropriate amount of this compound powder.

-

Add the calculated volume of 0.4% methylcellulose vehicle to the powder.

-

Vortex vigorously and/or sonicate until a homogenous suspension is formed. Prepare the dosing solution fresh on the day of the experiment.

In Vivo Administration via Oral Gavage

Materials:

-

Mouse gavage needles (18-20 gauge, 1.5-2 inches with a rounded tip for adult mice)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Weigh each mouse to determine the exact volume of the dosing solution to be administered.

-

Fill a syringe with the calculated volume of the this compound suspension.

-

Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly with minimal resistance. Do not force the needle.

-

Once the needle is properly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly administer the solution.

-

Gently remove the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress for a few minutes after the procedure.

Endpoint Analysis: Flow Cytometry for Monocyte Subsets

Materials:

-

Blood collection tubes (e.g., with EDTA)

-

Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly6C, anti-Ly6G)

-

Red blood cell lysis buffer

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

At the desired time point post-administration (e.g., 2 hours), collect peripheral blood from the mice via a suitable method (e.g., submandibular or retro-orbital bleed).

-

Aliquot the blood into FACS tubes.

-

Add the antibody cocktail for staining of cell surface markers and incubate in the dark at 4°C for 30 minutes.

-

Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.

-

Wash the cells with FACS buffer and centrifuge to pellet the cells.

-

Resuspend the cell pellet in FACS buffer for analysis.

-

Acquire the samples on a flow cytometer.

-

Gate on CD45+ leukocytes, then on CD11b+ myeloid cells. From this population, identify the Ly6Chi monocytes, which can be distinguished from neutrophils (Ly6G+).

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for an in vivo study with this compound.

Caption: A typical experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols for MK-0812 Succinate in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 Succinate is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), is a critical signaling axis involved in the recruitment of monocytes and macrophages to sites of inflammation. This pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer progression.[4] These application notes provide detailed protocols for the preparation and use of this compound in common cell-based assays to investigate its inhibitory effects on the CCL2-CCR2 signaling axis.

Chemical Properties and Stock Solution Preparation

This compound is soluble in dimethyl sulfoxide (DMSO).[3][5] For in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO.

Table 1: Properties and Storage of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀F₃N₃O₇ | [3] |

| Molecular Weight | 587.63 g/mol | [3] |

| Target | CCR2 | [1][3] |

| In Vitro Solubility | ≥ 32 mg/mL in DMSO (54.46 mM) | [3] |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture) | [3] |

Protocol 1: Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of powder (MW: 587.63), add 170.18 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

-

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the potency and efficacy of this compound.

Protocol 2: Monocyte Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.

Table 2: Quantitative Data for MK-0812 in Cell-Based Assays

| Parameter | Cell Type/System | Value | Reference |

| IC₅₀ (MCP-1 mediated response) | Isolated monocytes | 3.2 nM | [2][3] |

| IC₅₀ (¹²⁵I-MCP-1 binding inhibition) | Isolated monocytes | 4.5 nM | [2][3][5] |

| IC₅₀ (MCP-1 induced monocyte shape change) | Human whole blood | 8 nM | [2][3][5] |

| IC₅₀ (CCL2-mediated chemotaxis) | WeHi-274.1 cells | 5 nM | [6] |

Workflow for Monocyte Chemotaxis Assay

Caption: Workflow for a typical monocyte chemotaxis assay.

Materials:

-

Isolated human peripheral blood monocytes or a monocytic cell line (e.g., THP-1)

-

Chemotaxis chamber (e.g., Transwell™)

-

Recombinant human CCL2/MCP-1

-

This compound

-

Assay medium (e.g., RPMI + 0.5% BSA)

-

Cell stain (e.g., Calcein-AM or DAPI)

-

Plate reader or microscope for quantification

Procedure:

-

Cell Preparation: Isolate monocytes from fresh human blood or culture a monocytic cell line. Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup:

-

Add assay medium containing CCL2 (e.g., 10 ng/mL) to the lower wells of the chemotaxis chamber.

-

Place the permeable inserts (e.g., 5 µm pore size) into the wells.

-

In separate tubes, pre-incubate the monocyte suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at room temperature. The final DMSO concentration should be kept low (e.g., <0.1%).

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes to 3 hours, allowing the cells to migrate through the membrane.

-

Quantification:

-

After incubation, carefully remove the inserts.

-

Remove the non-migrated cells from the top of the membrane with a cotton swab.

-

Quantify the migrated cells on the bottom of the membrane. This can be done by pre-labeling cells with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader, or by fixing and staining the cells followed by microscopic imaging and cell counting.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Whole Blood Monocyte Shape Change Assay

This flow cytometry-based assay measures the morphological changes in monocytes in response to CCL2, which is inhibited by CCR2 antagonists.

Materials:

-

Fresh human whole blood collected in EDTA tubes

-

Recombinant human CCL2/MCP-1

-

This compound

-

FITC-conjugated anti-CD14 antibody

-

Fixative solution (e.g., 1% paraformaldehyde in PBS)

-

Red blood cell lysis buffer

-

Flow cytometer

Procedure:

-

Pre-incubation with Antagonist: In a 96-well plate, pre-incubate 200 µL of whole blood with varying concentrations of this compound for 30 minutes at room temperature.[2] The final DMSO concentration should be 0.1%.[2]

-